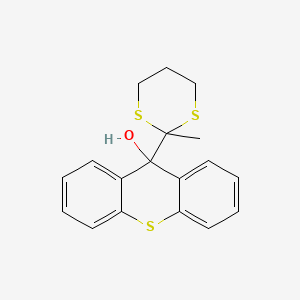
9-(2-Methyl-1,3-dithian-2-YL)-9H-thioxanthen-9-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Methyl-1,3-dithian-2-YL)-9H-thioxanthen-9-OL is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure with a thioxanthene core and a 2-methyl-1,3-dithiane substituent, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methyl-1,3-dithian-2-YL)-9H-thioxanthen-9-OL typically involves the reaction of thioxanthene derivatives with 2-methyl-1,3-dithiane. The process often requires the use of a Lewis acid catalyst to facilitate the formation of the desired product. Common reaction conditions include:
Temperature: Moderate to high temperatures (e.g., 60-100°C)
Solvent: Organic solvents such as dichloromethane or toluene
Catalyst: Lewis acids like boron trifluoride etherate or aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-Methyl-1,3-dithian-2-YL)-9H-thioxanthen-9-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as alkyl halides, amines, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thioxanthene derivatives
Substitution: Various substituted thioxanthenes
Wissenschaftliche Forschungsanwendungen
9-(2-Methyl-1,3-dithian-2-YL)-9H-thioxanthen-9-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 9-(2-Methyl-1,3-dithian-2-YL)-9H-thioxanthen-9-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Methyl-1,3-dithian-2-yl)dihydro-2(3H)-furanone
- 1,3-Dithianes and 1,3-dithiolanes
Uniqueness
Compared to similar compounds, 9-(2-Methyl-1,3-dithian-2-YL)-9H-thioxanthen-9-OL stands out due to its unique thioxanthene core and dithiane substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
866429-65-4 |
|---|---|
Molekularformel |
C18H18OS3 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
9-(2-methyl-1,3-dithian-2-yl)thioxanthen-9-ol |
InChI |
InChI=1S/C18H18OS3/c1-17(20-11-6-12-21-17)18(19)13-7-2-4-9-15(13)22-16-10-5-3-8-14(16)18/h2-5,7-10,19H,6,11-12H2,1H3 |
InChI-Schlüssel |
XFPQLRZVJOAZRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(SCCCS1)C2(C3=CC=CC=C3SC4=CC=CC=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal](/img/structure/B14183564.png)
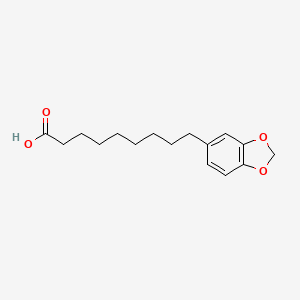
![2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B14183581.png)
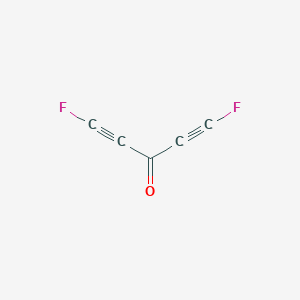
![Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14183593.png)
![9,10-Di([1,1'-biphenyl]-4-yl)-2-tert-butylanthracene](/img/structure/B14183603.png)
![1'-Methyl-5-nitrospiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14183610.png)
![N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B14183618.png)
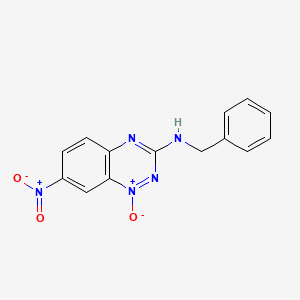
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B14183630.png)
![{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol](/img/structure/B14183639.png)
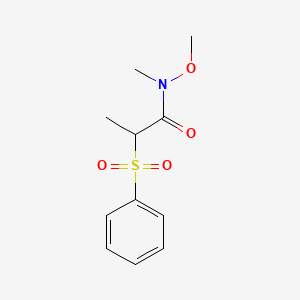
![N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide](/img/structure/B14183641.png)
![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
